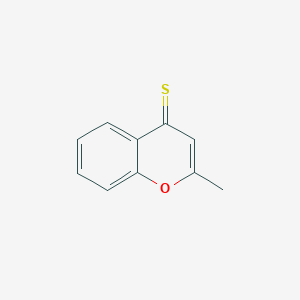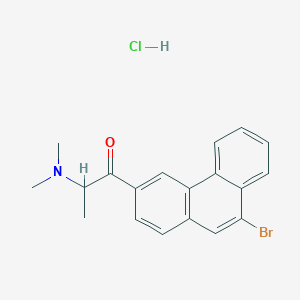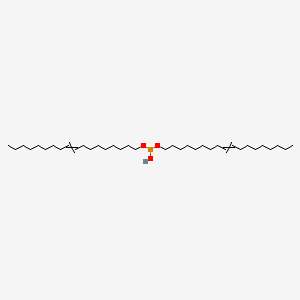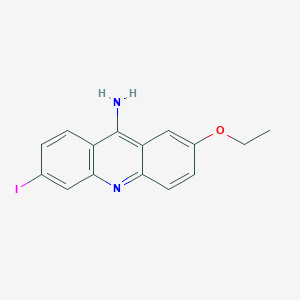
2-Ethoxy-6-iodoacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-6-iodoacridin-9-amine is a chemical compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-iodoacridin-9-amine typically involves the reaction of 2-ethoxy-6-nitroacridine with iodine and a reducing agent. The process begins with the nitration of 2-ethoxyaniline to form 2-ethoxy-6-nitroaniline, which is then cyclized to produce 2-ethoxy-6-nitroacridine. This intermediate is subsequently iodinated and reduced to yield this compound .
Industrial Production Methods: For large-scale industrial production, the process involves the use of organic solvents, reducing agents, and controlled reaction conditions. The reaction is typically carried out under nitrogen protection at temperatures ranging from 40 to 90°C. After the reaction, the product is purified through filtration and crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-6-iodoacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines .
Applications De Recherche Scientifique
2-Ethoxy-6-iodoacridin-9-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Biology: The compound is studied for its potential as a DNA intercalator, which can inhibit the replication of certain pathogens.
Industry: It is used in the production of dyes and pigments due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-6-iodoacridin-9-amine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of enzymes such as topoisomerase, which are essential for DNA replication and transcription. Additionally, the compound may interact with other molecular targets, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Proflavine (3,6-diaminoacridine): Known for its antiseptic properties.
Ethacridine (2-ethoxy-6,9-diaminoacridine): Used as an antiseptic and in the treatment of infections.
Uniqueness: 2-Ethoxy-6-iodoacridin-9-amine stands out due to its unique iodine substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to intercalate with DNA and increases its potential as an anticancer agent compared to other acridine derivatives .
Propriétés
Numéro CAS |
74165-95-0 |
|---|---|
Formule moléculaire |
C15H13IN2O |
Poids moléculaire |
364.18 g/mol |
Nom IUPAC |
2-ethoxy-6-iodoacridin-9-amine |
InChI |
InChI=1S/C15H13IN2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2H2,1H3,(H2,17,18) |
Clé InChI |
RBCPTFNPNBHEDY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C3=C(C=C(C=C3)I)N=C2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14014944.png)
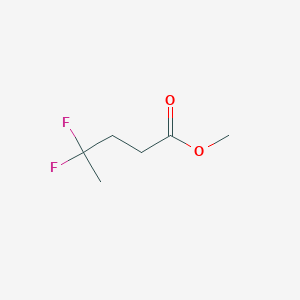
![4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14014959.png)


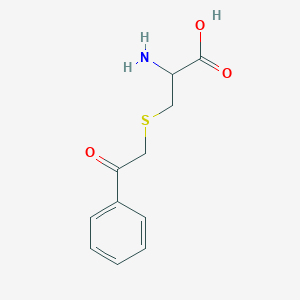
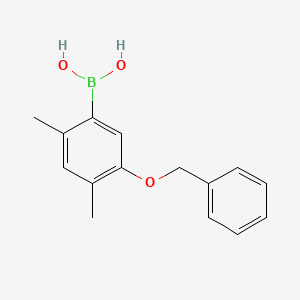
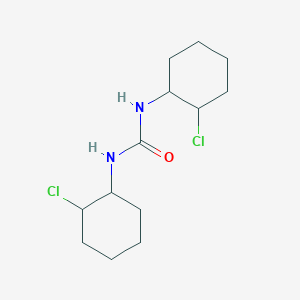
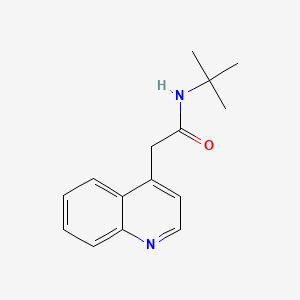
![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)
